HIV-1 Capsid Assembly: 4-Pyridyl vs. 3-Pyridyl Potency
In a head-to-head series of 2-pyridinylpyrimidine analogs, compounds bearing a pyridin-4-yl substituent at the pyrimidine 2-position uniformly exhibited IC50 values exceeding 28 μM in an in vitro HIV-1 capsid assembly binding assay [1]. In contrast, the analogous pyridin-3-yl series demonstrated IC50 values ranging from 3 to 60 μM, with optimized congeners containing a 4-fluoro substituent on the N-phenyl moiety achieving the lower end of this range [1]. This represents a minimum 9.3-fold potency differential attributable solely to the regioisomeric identity of the pyridine ring. The assay employed a competitive binding format measuring displacement of a dodecapeptide assembly inhibitor from the C-terminal domain of HIV-1 capsid protein [1].
| Evidence Dimension | HIV-1 capsid assembly inhibition (IC50) |
|---|---|
| Target Compound Data | >28 μM (2-pyridin-4-ylpyrimidine series) |
| Comparator Or Baseline | 3–60 μM (2-pyridin-3-ylpyrimidine series); optimized 4-fluoro-N-phenyl derivatives as low as 3 μM |
| Quantified Difference | ≥9.3-fold lower potency for the 4-pyridyl series |
| Conditions | In vitro competitive binding assay; displacement of dodecapeptide assembly inhibitor from CTD of HIV-1 CA protein |
Why This Matters
Investigators targeting HIV-1 capsid assembly must avoid the 4-pyridyl isomer for primary screening, as its potency floor (>28 μM) renders it unsuitable for hit identification; procurement of the 4-pyridyl variant should be restricted to use as a negative control or SAR probe.
- [1] Kožíšek M, Štěpánek O, Parkan K, Berenguer Albiñana C, Pávová M, Weber J, Kräusslich HG, Konvalinka J, Machara A. Synthesis and evaluation of 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly. Bioorg Med Chem Lett. 2016;26(15):3487-90. View Source
